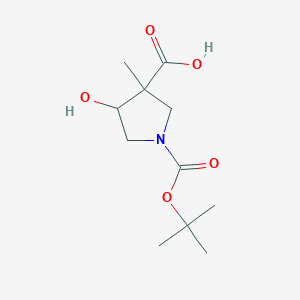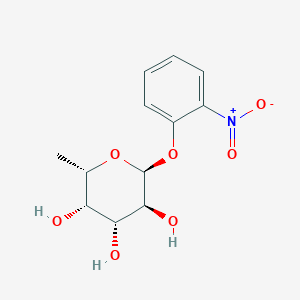
7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Descripción general
Descripción
7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine, also known as MTBE or GYKI-52466, is a chemical compound that has been widely studied for its potential therapeutic applications. MTBE belongs to the class of benzoxazepines, which are known to have various biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. In
Mecanismo De Acción
The exact mechanism of action of 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is not fully understood. However, it is believed to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. By blocking the NMDA receptor, 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine may reduce the excitability of neurons and prevent the spread of epileptic activity. 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine may also modulate the release of neurotransmitters, such as glutamate and GABA, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has been shown to have various biochemical and physiological effects in animal models and human studies. It has been shown to increase the threshold for seizure induction and to reduce the severity and duration of seizures in animal models of epilepsy. 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has also been shown to reduce anxiety-like behavior and to improve depressive symptoms in animal models and human studies. Additionally, 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has been shown to improve cognitive performance and to protect against neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has several advantages for lab experiments, including its high potency, selectivity, and specificity for the NMDA receptor. It is also relatively easy to synthesize and purify, making it a cost-effective tool for studying the NMDA receptor. However, 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has some limitations for lab experiments, including its potential toxicity and side effects, which may affect the interpretation of the results. Therefore, careful consideration should be given to the dosage and administration of 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine in lab experiments.
Direcciones Futuras
There are several future directions for further research on 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine. One area of research is the development of novel derivatives of 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the potential therapeutic applications of 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine in other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to elucidate the exact mechanism of action of 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine and to identify potential targets for drug development.
Conclusion:
In conclusion, 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the modulation of the NMDA receptor and the release of neurotransmitters, which are involved in the regulation of mood, anxiety, and cognitive function. 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has several advantages for lab experiments, but also has some limitations that should be carefully considered. Future research on 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine may lead to the development of novel drugs for the treatment of neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects, making it a promising candidate for the treatment of epilepsy, anxiety, and depression. 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has also been studied for its potential use as a cognitive enhancer and for its neuroprotective properties.
Propiedades
IUPAC Name |
7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-2-3-10-9(6-8)7-11-4-5-12-10/h2-3,6,11H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDQIPDNKOQMDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4'-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B3242045.png)

![13-Docosenamide, N-[3-(dimethylamino)propyl]-, (13Z)-](/img/structure/B3242050.png)
![4-(3-Bromophenyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B3242057.png)


![N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide](/img/structure/B3242076.png)

![5-Oxaspiro[3.5]nonan-8-ylmethanol](/img/structure/B3242094.png)

![(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid](/img/structure/B3242110.png)

![3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B3242129.png)